2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions. This step often requires the use of catalysts such as palladium or copper to facilitate the formation of the fused ring system.
Introduction of Substituents: The methyl and methylsulfanyl groups are introduced through alkylation and thiolation reactions, respectively. These reactions typically require the use of alkyl halides and thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and ability to produce high-purity products in a shorter time frame .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Another analog with applications in medicinal chemistry.
1,2,4-Triazolo[1,5-a]benzimidazole: Known for its antimicrobial and anticancer properties.
Uniqueness
2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other triazolopyrimidine derivatives and enhances its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C14H14N4O2S |
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Molecular Weight |
302.35 g/mol |
IUPAC Name |
2-methyl-7-(4-methylsulfanylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O2S/c1-8-15-14-16-11(13(19)20)7-12(18(14)17-8)9-3-5-10(21-2)6-4-9/h3-7,12H,1-2H3,(H,19,20)(H,15,16,17) |
InChI Key |
XUUJTJGNQWBTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
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